Cas no 1690802-17-5 (3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione)

3-Bromo-4-(2-cyclopropylethoxy)-1λ⁶-thiolane-1,1-dione is a specialized sulfone derivative featuring a brominated thiolane core and a cyclopropylethoxy substituent. This compound is of interest in synthetic organic chemistry due to its functional group diversity, offering reactivity at both the bromine and sulfone moieties. The cyclopropylethoxy side chain enhances its utility in medicinal chemistry applications, where such structural motifs are often explored for their conformational constraints and metabolic stability. The sulfone group provides a polar, electron-withdrawing character, facilitating nucleophilic substitution or cross-coupling reactions. This compound is suitable for intermediate synthesis in pharmaceuticals or agrochemicals, where precise functionalization is required.
3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione structure
1690802-17-5 structure
Product Name:3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione
CAS No:1690802-17-5
MF:C9H15BrO3S
MW:283.182601213455
CID:5913530
PubChem ID:106204732
Update Time:2025-11-02

3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione
    • EN300-1132625
    • 1690802-17-5
    • Inchi: 1S/C9H15BrO3S/c10-8-5-14(11,12)6-9(8)13-4-3-7-1-2-7/h7-9H,1-6H2
    • InChI Key: AFXNSGDOPYRQHH-UHFFFAOYSA-N
    • SMILES: BrC1CS(CC1OCCC1CC1)(=O)=O

Computed Properties

  • Exact Mass: 281.99253g/mol
  • Monoisotopic Mass: 281.99253g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 51.8Ų

3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione Pricemore >>

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Additional information on 3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione

Comprehensive Guide to 3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione (CAS No. 1690802-17-5): Properties, Applications, and Market Insights

3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione (CAS No. 1690802-17-5) is a specialized sulfur-containing heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated thiolane derivative features a unique cyclopropylethoxy substituent, making it particularly valuable for drug discovery and organic synthesis. With molecular formula C9H13BrO3S and molecular weight 281.17 g/mol, this compound exhibits distinct chemical properties that enable diverse applications.

The growing interest in sulfone-containing compounds like 3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione stems from their remarkable biological activity and structural versatility. Recent studies highlight the importance of such sulfur heterocycles in developing new therapeutic agents, particularly in areas of anti-inflammatory drugs and enzyme inhibitors. The compound's electron-withdrawing sulfone group and bromine atom create multiple reactive sites, allowing for various chemical modifications and structure-activity relationship studies.

From a synthetic chemistry perspective, 3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione serves as a valuable building block for creating more complex molecular architectures. The cyclopropyl group introduces interesting steric and electronic effects, while the bromine atom offers opportunities for cross-coupling reactions and nucleophilic substitutions. These characteristics make the compound particularly useful in medicinal chemistry for developing targeted therapies and bioactive molecules.

The pharmaceutical industry has shown increasing interest in sulfone derivatives like 3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione due to their potential in addressing current healthcare challenges. Researchers are exploring its application in neurological disorders, metabolic diseases, and age-related conditions—all areas of significant unmet medical need. The compound's unique structural features may contribute to improved drug bioavailability and target specificity, key factors in modern drug development.

In materials science, 3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione has potential applications in developing advanced polymers and functional materials. The sulfone moiety can impart desirable properties such as thermal stability and chemical resistance, while the cyclopropyl group may influence material flexibility and optical characteristics. These attributes make the compound interesting for electronic materials, coatings, and specialty chemicals.

The market for specialty sulfur compounds like 3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione is experiencing steady growth, driven by demand from pharmaceutical R&D and advanced material sectors. With increasing focus on personalized medicine and targeted drug delivery, the need for such specialized intermediates continues to rise. Current market trends suggest particular interest from companies developing small molecule therapeutics and bioconjugation technologies.

Quality control and characterization of 3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione typically involve advanced analytical techniques. HPLC analysis, mass spectrometry, and NMR spectroscopy are commonly employed to ensure compound purity and structural integrity. These quality measures are crucial for research applications where reproducible results and consistent performance are paramount.

Environmental and safety considerations for handling 3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione follow standard laboratory protocols for organic compounds. Proper personal protective equipment, ventilation, and waste disposal procedures should be observed. While not classified as highly hazardous, prudent handling practices are recommended, as with all chemical reagents and research compounds.

Future research directions for 3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione may explore its potential in catalysis, asymmetric synthesis, and bioconjugation chemistry. The compound's multiple functional groups offer possibilities for creating chiral catalysts or linkers for bioconjugation. Additionally, its application in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies represents an exciting frontier in drug discovery.

For researchers and manufacturers seeking high-purity 3-bromo-4-(2-cyclopropylethoxy)-1lambda6-thiolane-1,1-dione, it's essential to partner with reputable suppliers who can provide comprehensive analytical data and custom synthesis capabilities. The compound's growing importance in drug discovery pipelines and material science applications underscores the need for reliable sources of this versatile chemical building block.

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